molecular formula C16H15Cl2N3O3 B5799863 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE

Cat. No.: B5799863
M. Wt: 368.2 g/mol
InChI Key: PNQCPIOPGWASOW-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE is a complex organic compound that features a combination of pyridine and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE typically involves the reaction of 2-aminopyridine with 2,4-dichlorophenoxybutanoic acid under specific conditions. The reaction is often catalyzed by a Lewis acid and carried out in an organic solvent such as toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE is unique due to its combination of pyridine and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-11-6-7-14(12(18)10-11)23-9-3-5-15(22)24-21-16(19)13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCPIOPGWASOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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